molecular formula C14H22O B156581 Octyl phenyl ether CAS No. 1818-07-1

Octyl phenyl ether

Cat. No. B156581
CAS RN: 1818-07-1
M. Wt: 206.32 g/mol
InChI Key: ZPIRTVJRHUMMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06008265

Procedure details

A sample of (4-octyloxyphenyl)phenyl iodonium toluenesulfonate (in short C8-O-iodonium) was prepared according to the method of Crivello et al (J. Polym. Sci: Part A: Polymer Chemistry, (1989), 27, 3951-3968) by reacting hydroxytosyloxyiodobenzene with octyloxybenzene in a mixture of acetonitrile and acetic acid. Octyloxybenzene was previously obtained by reacting sodium phenate with bromooctane in a water/toluene mixture by phase transfer catalysis in the presence of tetrabutyl ammonium bromide. To 8 g of this compound in solution in 60 ml of methylethylketone (MEK) are added 3.02 of potassium bis-fluorosulfonylimide. The mixture is stirred magnetically for 1 hour at room temperature and filtrated to remove the insoluble potassium toluenesulfonate. The solution is poured into a flask which is adjusted to be adapted on a rotary evaporator and the solvent is evaporated. The last traces of MEK are eliminated under a vacuum primary pump and the residue is in the form of a viscous oil (8.04 g, 98%). There is added thereto an equal weight of dichloromethane enabling to give a fluid mixture which can be handled. Solubility tests are made in adjusted flasks after adding a given quantity of mixture and evaporation of the volatile fraction (CH2Cl2). Results of the tests are given below:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]([O:9][S:10]([C:13]2[CH:19]=[CH:18][C:16](C)=[CH:15][CH:14]=2)(=[O:12])=[O:11])=[C:4]([I:8])[CH:5]=[CH:6][CH:7]=1.[CH2:20]([O:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27]>C(#N)C.C(O)(=O)C>[C:19]1([CH3:20])[C:13]([S:10]([O-:9])(=[O:11])=[O:12])=[CH:14][CH:15]=[CH:16][CH:18]=1.[CH2:20]([O:28][C:29]1[CH:30]=[CH:31][C:32]([I+:8][C:4]2[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=2)=[CH:33][CH:34]=1)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[CH2:20]([O:28][C:29]1[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(=C(C=CC1)I)OS(=O)(=O)C1=CC=C(C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)OC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)S(=O)(=O)[O-])C.C(CCCCCCC)OC1=CC=C(C=C1)[I+]C1=CC=CC=C1
Name
Type
product
Smiles
C(CCCCCCC)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.